
Octadecyl 2-bromoisobutyrate
Vue d'ensemble
Description
Octadecyl 2-bromoisobutyrate, also known as OBI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. OBI is a brominated fatty acid derivative that is widely used in organic synthesis and polymer chemistry. It has also been found to have potential applications in the field of medicine, particularly in drug delivery and cancer treatment.
Applications De Recherche Scientifique
1. Polymer Brushes and Surface Modification Octadecyl 2-bromoisobutyrate has been used in the formation of robust polymer brushes on gold surfaces. A study by Park et al. (2016) described the use of a bromoisobutyrate-terminated alkanethiol, which was employed to create self-assembled monolayers (SAMs) on gold. These SAMs facilitated atom-transfer radical polymerizations (ATRPs), allowing for the development of thick brushes of polymers like poly(methyl methacrylate) and polystyrene at elevated temperatures. This approach demonstrated significant thermal stability and potential for advanced surface modification techniques in materials science (Park et al., 2016).
2. Water Purification and Environmental Applications In environmental science, octadecyl 2-bromoisobutyrate has been utilized in the modification of cellulose fibers to enhance water purification. Arteta et al. (2017) reported the grafting of poly(octadecyl acrylate) to cellulose, transforming the filter paper into a hydrophobic material capable of removing pollutants like pyrene from water. This application is particularly relevant for developing more efficient and environmentally friendly water treatment methods (Arteta, Vera, & Pérez, 2017).
3. Enhanced Stability of Enzymatic and Biological Materials In the field of biotechnology, the use of octadecyl 2-bromoisobutyrate is significant in stabilizing enzymatic materials. Palomo et al. (2002) explored the interfacial adsorption of lipases on hydrophobic supports like octadecyl-Sepabeads, which resulted in the hyperactivation and stabilization of the enzymes. This methodology provides insights into the development of more stable and efficient enzyme-based industrial processes (Palomo et al., 2002).
4. Analytical Chemistry and Compound Separation Octadecyl 2-bromoisobutyrate is also valuable in analytical chemistry for compound separation and detection. For instance, Sobczak et al. (2021) investigated thin-film microextraction (TFME) blades with octadecyl groups for extracting a variety of compounds. This research contributes to the advancement of sample preparation methods in analytical chemistry, potentially leading to more efficient and environmentally friendly approaches (Sobczak, Kołodziej, & Goryński, 2021).
Propriétés
IUPAC Name |
octadecyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43BrO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21(24)22(2,3)23/h4-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOQJHMBYJZWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746382 | |
| Record name | Octadecyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecyl 2-bromoisobutyrate | |
CAS RN |
474303-15-6 | |
| Record name | Octadecyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 474303-15-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1512750.png)

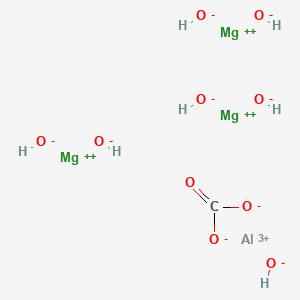
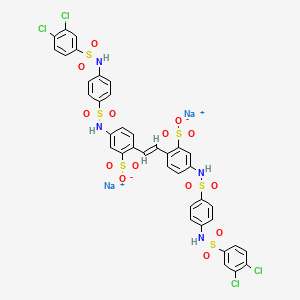
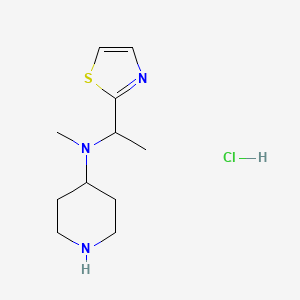
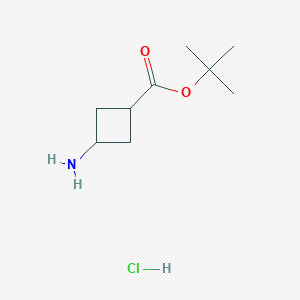
![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)
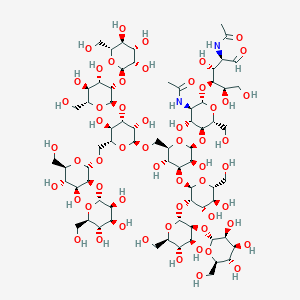

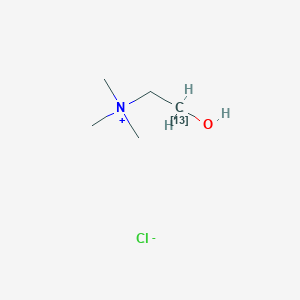
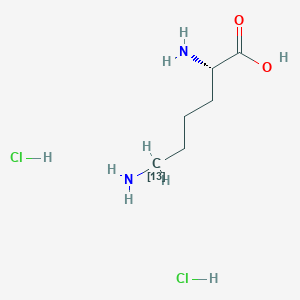
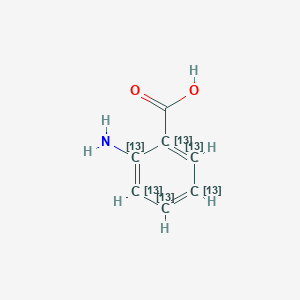
![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)
